

Toddaculin: A Comprehensive Technical Guide on its Discovery, Characterization, and Therapeutic Potential

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Compound of Interest

Compound Name: Toddaculin

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Abstract

Toddaculin, a naturally occurring prenylated coumarin, has emerged as a significant bioactive compound with promising therapeutic applications. Isolated from the plant *Toddalia asiatica*, this molecule has demonstrated potent anti-inflammatory and anti-leukemic properties. This technical guide provides an in-depth overview of the discovery, structural elucidation, and biological characterization of **Toddaculin**. It includes a summary of key quantitative data, detailed experimental methodologies for the principal assays cited in the literature, and visualizations of the implicated signaling pathways to facilitate a comprehensive understanding of its mechanism of action. This document is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

Toddaculin was first isolated from *Toddalia asiatica* (L.) Lam., a plant belonging to the Rutaceae family, which has a history of use in traditional medicine.^[1] It is chemically identified as 5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one.

Table 1: Physicochemical Properties of **Toddaculin**

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₈ O ₄	[2]
Molecular Weight	274.31 g/mol	[3]
CAS Number	4335-12-0	[3]
Appearance	Not explicitly stated in search results	
Solubility	Moderately soluble	[2]

The structural elucidation of **Toddaculin** was accomplished through a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are standard methods for the characterization of novel natural products.

Biological Activity and Mechanism of Action

Toddaculin has been shown to possess significant biological activities, primarily anti-inflammatory and anti-leukemic effects.

Anti-inflammatory Activity

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, **Toddaculin** has been observed to inhibit the production of nitric oxide (NO) and the mRNA expression of various inflammatory mediators.[2][4] The anti-inflammatory mechanism of **Toddaculin** involves the suppression of key signaling pathways. Specifically, it inhibits the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK)1/2.[2][4] Furthermore, **Toddaculin** has been shown to inhibit the activation of the nuclear factor-kappaB (NF-κB) signaling pathway.[2][4]

Anti-leukemic Activity

In the context of leukemia, **Toddaculin** has demonstrated a dual effect on U-937 human leukemic cells, inducing both differentiation and apoptosis.[5] At a concentration of 50 μM, **Toddaculin** promotes the differentiation of U-937 cells, as evidenced by an increased capacity to reduce nitroblue tetrazolium (NBT) and the expression of differentiation markers CD88 and

CD11b.[5] At a higher concentration of 250 μ M, **Toddaculin** induces apoptosis, which is associated with decreased phosphorylation levels of both ERK and Akt.[5]

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of **Toddaculin**.

Table 2: Anti-inflammatory Activity of **Toddaculin**

Assay	Cell Line	Treatment	Effect	Concentration	Reference
NO Production	RAW264.7	LPS	Dose-dependent suppression	25-150 μ M	[6]
Cellular Uptake	RAW264.7	-	Detected in cells	4 and 24 h incubation	[2][7]

Note: Specific IC50 values for NO production inhibition were not available in the provided search results.

Table 3: Anti-leukemic Activity of **Toddaculin**

Effect	Cell Line	Concentration	Key Molecular Events	Reference
Differentiation	U-937	50 μ M	Increased NBT reduction, CD88 & CD11b expression	[5]
Apoptosis	U-937	250 μ M	Decreased phosphorylation of ERK and Akt	[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **Toddaculin**. These protocols are synthesized from the descriptions available in the search results. For full, unabridged protocols, consultation of the primary literature is recommended.

Isolation of Toddaculin from *Toddalia asiatica***

Note: A detailed, step-by-step protocol for the isolation of **Toddaculin** was not available in the search results. The general procedure involves solvent extraction of the plant material (e.g., stem bark), followed by chromatographic separation techniques such as column chromatography and high-performance liquid chromatography (HPLC) to yield the pure compound.

Anti-inflammatory Assays in RAW264.7 Cells

RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in plates and treated with various concentrations of **Toddaculin** with or without LPS stimulation.

- Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with varying concentrations of **Toddaculin** for a specified time.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
- Collect the cell culture supernatant.
- Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- Incubate the mixture at room temperature for 10-15 minutes.
- Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
- Quantify the nitrite concentration using a sodium nitrite standard curve.

- Seed RAW264.7 cells and treat with **Toddaculin** and LPS as described above.
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies specific for phosphorylated and total p38, and ERK1/2 overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Transfect RAW264.7 cells with a luciferase reporter plasmid containing NF-κB binding sites.
- After transfection, treat the cells with **Toddaculin** and stimulate with LPS.
- Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

Anti-leukemic Assays in U-937 Cells

U-937 cells are cultured in RPMI-1640 medium supplemented with FBS and antibiotics. Cells are maintained in suspension culture and treated with **Toddaculin** at concentrations of 50 μM for differentiation studies and 250 μM for apoptosis studies.

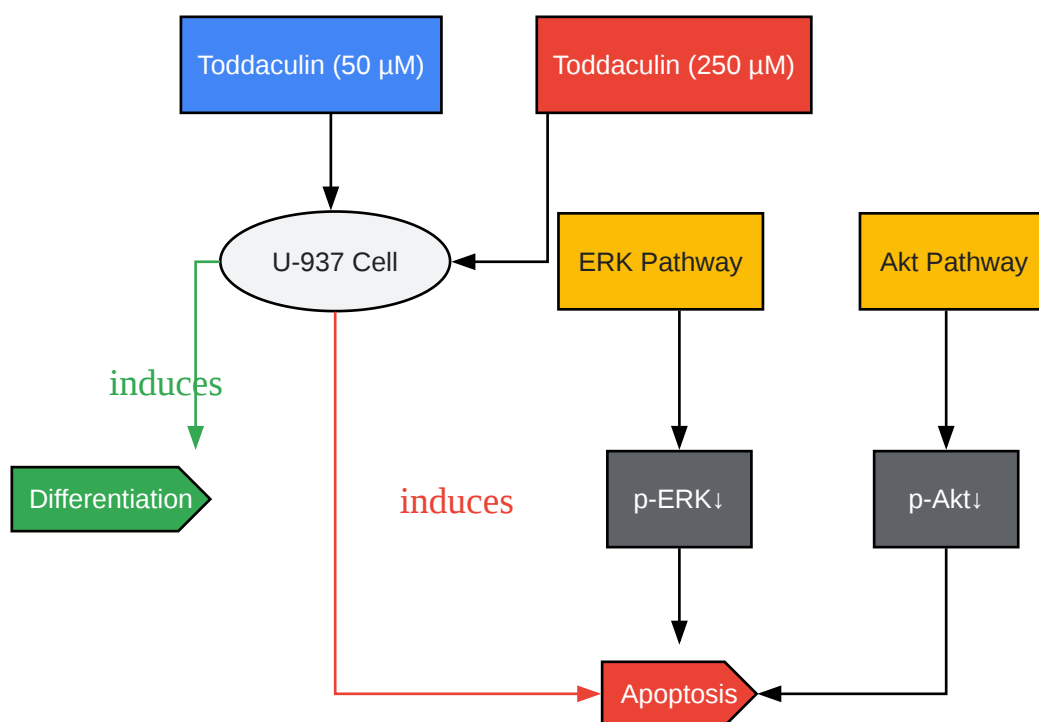
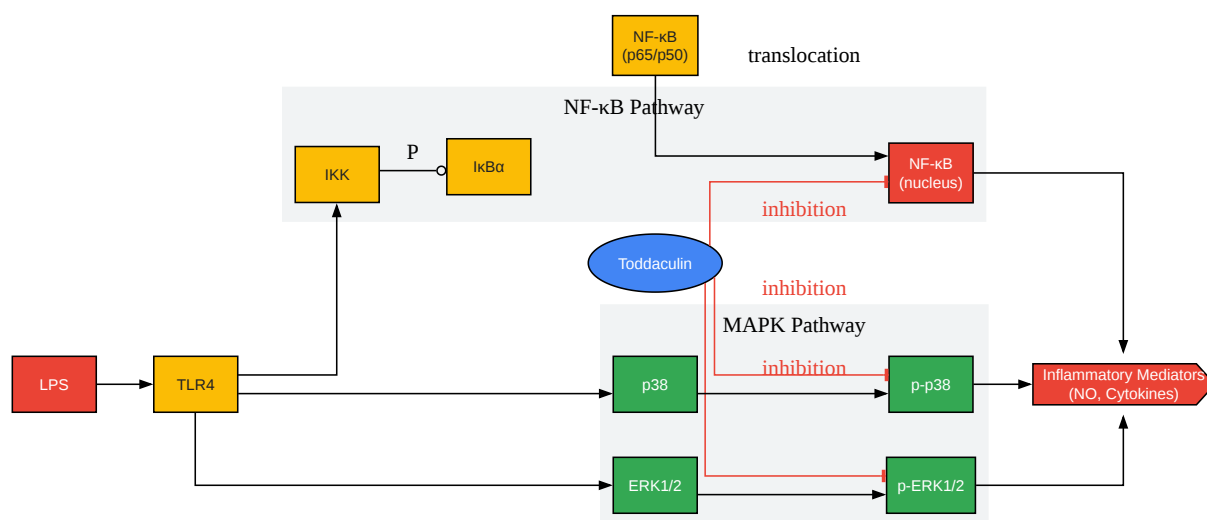
- Treat U-937 cells with 50 μM **Toddaculin** for a specified period (e.g., 72 hours).
- Harvest the cells and incubate them with a solution of NBT in the presence of a stimulant like phorbol 12-myristate 13-acetate (PMA).

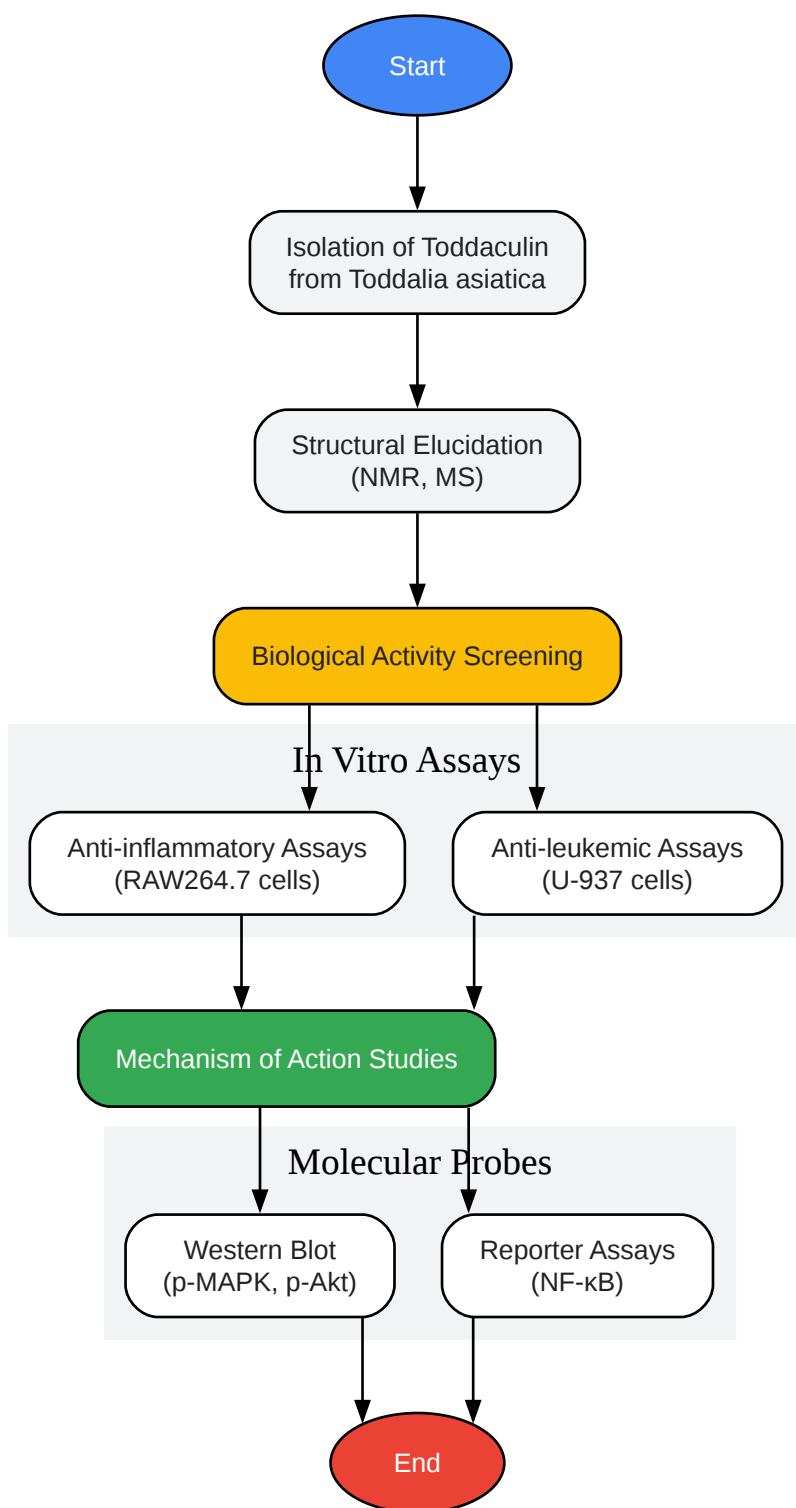
- Observe the cells under a microscope for the formation of blue formazan deposits, which indicates NBT reduction and cellular differentiation.
- Quantify the percentage of NBT-positive cells.
- Treat U-937 cells with 250 μ M **Toddaculin** for a specified time.
- Harvest the cells and wash them with a binding buffer.
- Resuspend the cells in the binding buffer and add Annexin V-FITC and propidium iodide (PI).
- Incubate the cells in the dark at room temperature.
- Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

The protocol is similar to that described in section 4.2.3, using U-937 cell lysates and primary antibodies specific for phosphorylated and total ERK and Akt.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by **Toddaculin** and the general experimental workflows for its characterization.





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